N-[2-(allyloxy)benzyl]-N-2,3-dihydro-1,4-benzodioxin-6-ylamine
Description
Molecular Formula: C₁₈H₁₉NO₃ Molar Mass: 297.35 g/mol Structure: The compound features a 2,3-dihydro-1,4-benzodioxin core substituted with an allyloxybenzyl group and an amine at position 4.
Commercial Availability: Listed by Santa Cruz Biotechnology (Product No. sc-355100) for research use, priced at $188–$399 per 250 mg–1 g .
Properties
CAS No. |
861233-81-0 |
|---|---|
Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
N-[(2-prop-2-enoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine |
InChI |
InChI=1S/C18H19NO3/c1-2-9-20-16-6-4-3-5-14(16)13-19-15-7-8-17-18(12-15)22-11-10-21-17/h2-8,12,19H,1,9-11,13H2 |
InChI Key |
DUSCSKDJANSRIJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=CC=C1CNC2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 2,3-Dihydro-1,4-benzodioxin-6-ylamine Core
The synthesis typically begins with the formation of the 2,3-dihydro-1,4-benzodioxin ring, which is a bicyclic ether structure. This is often achieved by cyclization of catechol derivatives with ethylene glycol or related diols under acidic or basic catalysis to form the benzodioxin ring system. The amine functionality at the 6-position is introduced by nitration of the benzodioxin ring followed by reduction, or by direct amination of a suitable halogenated benzodioxin precursor.
- Starting materials: Catechol derivatives or substituted phenols
- Cyclization conditions: Acidic (e.g., p-toluenesulfonic acid) or basic catalysis
- Amination: Nitration followed by catalytic hydrogenation or reduction with metal hydrides
Typical Reaction Conditions and Solvents
- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are favored for nucleophilic substitution reactions.
- Bases: Lithium hydride (LiH), potassium carbonate (K2CO3), or sodium hydride (NaH) are used to deprotonate the amine or activate the nucleophile.
- Temperature: Reactions are typically conducted at moderate temperatures (50–100 °C) to optimize yield while minimizing side reactions.
Representative Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Catechol + ethylene glycol, acid catalyst | Formation of 2,3-dihydro-1,4-benzodioxin ring |
| 2 | Amination | Nitration + reduction or direct amination | 2,3-Dihydro-1,4-benzodioxin-6-amine |
| 3 | N-Substitution | 2-(Allyloxy)benzyl bromide + base in DMF | N-[2-(allyloxy)benzyl]-N-2,3-dihydro-1,4-benzodioxin-6-ylamine |
Research Data and Characterization
- Spectroscopic Confirmation: Proton nuclear magnetic resonance (1H-NMR) and infrared (IR) spectroscopy confirm the presence of the benzodioxin ring and the allyloxybenzyl substituent by characteristic chemical shifts and absorption bands.
- Elemental Analysis: CHN analysis verifies the molecular formula and purity.
- Mass Spectrometry: Molecular ion peaks correspond to the expected molar mass of 297.35 g/mol.
Summary of Preparation Methodologies from Literature
Chemical Reactions Analysis
Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | 2-(Allyloxy)benzyl chloride, K₂CO₃, DMF, 80°C | 72–85 | |
| 2 | Ethanol/water recrystallization | 90–95 |
2.1. Amine Reactivity
-
Alkylation/Acylation : The secondary amine undergoes alkylation with methyl iodide or acylation with acetyl chloride under mild conditions (room temperature, dichloromethane) .
-
Oxidation : Exposure to m-CPBA (meta-chloroperbenzoic acid) forms an N-oxide derivative, confirmed by IR absorption at 1,250–1,300 cm⁻¹ (N→O stretch) .
2.2. Allyloxy Group Reactivity
-
Claisen Rearrangement : Heating the compound to 180–200°C induces -sigmatropic rearrangement, producing a chroman-2-amine derivative (confirmed by NOESY and ¹H-NMR) .
-
Acid-Catalyzed Cleavage : Treatment with HCl in dioxane cleaves the allyloxy group, yielding 2-hydroxybenzylamine and regenerating the benzodioxin-6-amine .
Table 2: Reaction Outcomes of the Allyloxy Group
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Claisen Rearrangement | 180°C, 4 h | Chroman-2-amine derivative | 65–78 | |
| Acid Hydrolysis | 6M HCl, dioxane, reflux, 2 h | 2-Hydroxybenzylamine | 88 |
Electrochemical and Catalytic Modifications
Electrochemical oxidation in acetonitrile/water mixtures (95:5) generates reactive o-quinone intermediates, enabling cycloaddition with enamines to form polycyclic benzodioxane derivatives . This method avoids traditional stoichiometric oxidants (e.g., DDQ) and achieves regioselectivity ratios of 1:3 (cis:trans) .
Key Data:
-
Cycloaddition Efficiency : 65–90% yield for trans-dihydrobenzodioxane products .
-
Regiochemical Control : Electron-withdrawing groups on the benzodioxin ring favor cycloaddition at the 6-position .
Biological Relevance and Derivatives
The compound’s benzodioxin moiety is structurally analogous to γ-secretase inhibitors (e.g., LY-411,575), which modulate amyloid-β production . Derivatives like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[2-(pyridin-2-ylmethylamino)phenyl]-1,3-oxazol-2-amine exhibit enhanced binding to Aβ precursors (IC₅₀ = 0.8–1.2 μM) .
Stability and Degradation Pathways
Scientific Research Applications
N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2,3-dihydro-1,4-benzodioxin-6-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2,3-dihydro-1,4-benzodioxin-6-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s structural features allow it to bind to these targets with high specificity, resulting in desired biological outcomes.
Comparison with Similar Compounds
Sulfonamide Derivatives
Example: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (C₁₅H₁₅NO₄S)
- Key Differences : Sulfonamide group (-SO₂NH-) replaces the allyloxybenzylamine moiety.
- Synthesis : Reacted with alkyl/aralkyl halides (e.g., 4a-e) in DMF/LiH to yield derivatives like 5a-e .
- Bioactivity : Sulfonamide derivatives exhibit antibacterial properties and enzyme inhibitory activity (α-glucosidase and acetylcholinesterase) .
Table 1: Sulfonamide vs. Target Compound
Acetamide Derivatives
Example: N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (C₁₀H₁₁NO₃)
- Key Differences : Acetamide (-NHCOCH₃) replaces the allyloxybenzyl group.
Table 2: Acetamide vs. Target Compound
| Property | Target Compound | Acetamide Derivative |
|---|---|---|
| Functional Group | Allyloxybenzylamine | Acetamide |
| Molecular Complexity | High (C₁₈) | Low (C₁₀) |
| Commercial Use | Biochemical research | Synthesis intermediate |
Bioactive Benzodioxin-Containing Drugs
Example : Lecozotan Hydrochloride (C₂₈H₂₉N₅O₃·HCl)
- Structure : Contains a benzodioxin-piperazine hybrid.
- Bioactivity : 5-HT₁A receptor antagonist; used in Alzheimer’s disease research .
- Comparison: The target compound lacks the piperazine-cyano group critical for receptor binding.
Example: Silymarin Derivatives (e.g., 3',4'-dioxino flavones)
Structural Analogs with Substituted Benzodioxin Cores
Example: N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide (C₁₅H₁₂FNO₅S)
- Synthesis : Fluorophenyl sulfonamide group enhances electronic properties.
Example: 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamides (7a-l)
Table 3: Key Analogs and Their Properties
Biological Activity
N-[2-(allyloxy)benzyl]-N-2,3-dihydro-1,4-benzodioxin-6-ylamine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on available literature.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the benzodioxin core followed by the introduction of the allyloxy and benzyl moieties. While specific synthetic routes for this compound were not detailed in the search results, related compounds often utilize similar methodologies involving nucleophilic substitutions and coupling reactions.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that derivatives with similar structural motifs exhibit significant antimicrobial properties. For instance, studies on O-benzyl derivatives have shown potent activity against Gram-positive bacteria and fungi, suggesting that modifications in the benzyl group can enhance efficacy against various pathogens .
Anticancer Properties
Compounds with similar structural features have also been evaluated for anticancer activity. For example, fluorinated derivatives of benzodioxins have demonstrated antiproliferative effects against various cancer cell lines . The mechanisms often involve interference with cell cycle progression or induction of apoptosis.
Structure-Activity Relationships (SAR)
Understanding SAR is crucial for optimizing the biological activity of compounds like this compound. Key factors influencing activity include:
- Substituent Effects : The nature and position of substituents on the benzene ring significantly affect antimicrobial and anticancer activities.
- Stereochemistry : The spatial arrangement of atoms can influence binding affinity to biological targets.
Case Studies
A few relevant studies highlight the biological activities associated with similar compounds:
- Antimicrobial Study : A library of O-benzyl derivatives was synthesized and tested against various microbial strains. Results indicated that certain di-O-benzyl derivatives exhibited high antimicrobial effectiveness, particularly against Gram-positive bacteria .
- Anticancer Evaluation : In a study involving 1,2,4-triazolo derivatives with similar frameworks, significant antiproliferative activity was observed against breast and colon cancer cell lines. The highest activity was linked to specific structural modifications that enhanced interaction with cellular targets .
Research Findings Summary
The following table summarizes key findings related to the biological activity of compounds structurally related to this compound:
Q & A
Q. What synthetic routes are commonly employed to synthesize N-[2-(allyloxy)benzyl]-N-2,3-dihydro-1,4-benzodioxin-6-ylamine and its derivatives?
The synthesis typically involves multi-step reactions:
- Step 1 : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride) under basic conditions (pH 9–10, aqueous Na₂CO₃) to form a sulfonamide intermediate .
- Step 2 : Alkylation or arylation of the intermediate using alkyl/aryl halides in polar aprotic solvents (e.g., DMF) with lithium hydride (LiH) as a base catalyst .
- Key conditions : Dynamic pH control, inert atmosphere, and purification via column chromatography.
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- IR spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹, S=O stretch at ~1350–1150 cm⁻¹) .
- ¹H NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, methylene groups in the benzodioxin ring at δ 4.2–4.5 ppm) .
- Elemental analysis (CHN) : Validates molecular formula by comparing calculated vs. observed C, H, and N percentages .
Q. What preliminary biological activities have been reported for this compound?
- Antibacterial screening : Derivatives show activity against Staphylococcus aureus and Escherichia coli via disc diffusion assays (MIC values: 12.5–50 μg/mL) .
- Enzyme inhibition : Moderate inhibition of lipoxygenase (IC₅₀: 40–80 μM) and acetylcholinesterase (IC₅₀: 60–120 μM) using spectrophotometric assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Solvent selection : DMF enhances solubility of intermediates, while LiH improves nucleophilic substitution efficiency .
- pH control : Maintaining pH 9–10 with Na₂CO₃ minimizes side reactions (e.g., hydrolysis of sulfonamide intermediates) .
- Statistical optimization : Factorial design (e.g., varying temperature, catalyst loading) identifies critical parameters for yield maximization .
Q. How can spectral data contradictions (e.g., unexpected NMR signals) be resolved?
- DEPT-135 and 2D-COSY NMR : Differentiate overlapping proton signals (e.g., distinguishing benzodioxin CH₂ groups from allyloxy protons) .
- Isotopic labeling : Use of deuterated solvents (e.g., DMSO-d₆) clarifies exchangeable proton environments (e.g., NH in sulfonamide) .
Q. What structure-activity relationships (SAR) govern the compound’s enzyme inhibition?
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) on the aryl ring enhance acetylcholinesterase inhibition (IC₅₀: 60 μM vs. 120 μM for unsubstituted analogs) .
- Steric hindrance : Bulky substituents (e.g., 2,6-dimethylphenyl) reduce α-glucosidase inhibition due to poor fit in the enzyme active site .
Q. What computational methods are used to predict binding modes with enzyme targets?
- Molecular docking (AutoDock Vina) : Simulates interactions between the compound’s sulfonamide group and lipoxygenase’s hydrophobic pocket (binding energy: −8.2 kcal/mol) .
- MD simulations (GROMACS) : Evaluates stability of the enzyme-ligand complex over 100 ns trajectories, identifying key residues (e.g., His523, Leu607) for binding .
Q. What safety protocols are recommended for handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., HCl gas) .
- Emergency measures : Rinse exposed skin with water for 15 minutes; seek medical attention for persistent irritation .
Methodological Notes
- Bioactivity assays : Perform triplicate experiments with positive controls (e.g., ascorbic acid for antioxidant assays) and report data as mean ± SEM .
- Spectral validation : Cross-reference IR and NMR data with analogous compounds (e.g., N-substituted benzodioxin derivatives) to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
